6-Chloro-3-iodo-4-methoxy-1H-indazole
Description
Properties
IUPAC Name |
6-chloro-3-iodo-4-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCDEUSAUZZHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646200 | |
| Record name | 6-Chloro-3-iodo-4-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-68-6 | |
| Record name | 6-Chloro-3-iodo-4-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-iodo-4-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-4-methoxy-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of 4-methoxyindazole, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of 6-Chloro-3-iodo-4-methoxy-1H-indazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-4-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-3-iodo-4-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-4-methoxy-1H-indazole involves its interaction with specific molecular targets. The chloro and iodo substituents enhance its binding affinity to enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Chloro-3-iodo-4-methoxy-1H-indazole
- CAS Number : 885519-68-6
- Molecular Formula : C₈H₆ClIN₂O
- Molecular Weight : 308.5 g/mol (calculated based on substituent positions)
Structural Features :
This compound is characterized by an indazole core (a bicyclic structure with fused five- and six-membered aromatic rings). Key substituents include:
- Chlorine at position 6,
- Iodine at position 3,
- Methoxy group (-OCH₃) at position 4.
Applications :
Primarily used in industrial and scientific research, particularly in medicinal chemistry for kinase inhibitor development or as a building block in organic synthesis .
Comparative Analysis with Structural Analogs
The following table summarizes critical differences between 6-chloro-3-iodo-4-methoxy-1H-indazole and its closest structural analogs:
Notes
- Data Limitations : Comparative toxicity and stability data are sparse; experimental validation is recommended.
- Regulatory Gaps : The absence of the target compound in chemical registries may complicate large-scale commercialization.
Biological Activity
6-Chloro-3-iodo-4-methoxy-1H-indazole is a halogenated derivative of indazole, characterized by the presence of chlorine, iodine, and a methoxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and other diseases.
- Molecular Formula : CHClI NO
- Molecular Weight : Approximately 291.56 g/mol
Biological Activities
6-Chloro-3-iodo-4-methoxy-1H-indazole exhibits significant biological activity through its interactions with various enzymes and proteins. Key findings regarding its biological effects include:
- Inhibition of Phosphoinositide 3-Kinase δ : This interaction plays a crucial role in cell growth and survival pathways, suggesting potential applications in cancer therapy.
- Modulation of Signaling Pathways : The compound influences cellular processes by modulating signaling pathways, gene expression, and cellular metabolism, particularly affecting the p53/MDM2 pathway vital for regulating the cell cycle and apoptosis.
- Antitumor Activity : Studies indicate that this compound can induce apoptosis in cancer cell lines such as K562. The IC value for K562 cells was reported at 5.15 µM, showing selectivity towards normal cells (HEK-293, IC = 33.2 µM) .
The mechanism of action involves binding to specific molecular targets due to the presence of halogen substituents, which enhance binding affinity to enzymes and receptors. The methoxy group can participate in hydrogen bonding, influencing the compound's overall activity.
Study on Antitumor Activity
A detailed examination of the compound's effects on K562 cells revealed:
- Apoptosis Induction : Treatment with varying concentrations (10–14 µM) resulted in increased apoptosis rates (9.64% to 37.72%) compared to controls.
- Cell Cycle Analysis : The G0/G1 population increased significantly after treatment, indicating that the compound affects cell cycle distribution by promoting G0/G1 phase arrest .
Structure-Activity Relationship (SAR)
Research has established that the unique combination of chloro and iodo substituents along with the methoxy group enhances the biological activity compared to similar compounds:
| Compound Name | Structural Features | IC (µM) | Uniqueness |
|---|---|---|---|
| 3-Iodo-1H-indazole | Iodine at 3-position | N/A | Lacks chlorine |
| 6-Iodo-1H-indazole | Iodine at 6-position | N/A | Lacks chlorine |
| 6-Chloro-1H-indazole | Chlorine at 6-position | N/A | Lacks iodine |
| 4-Methoxyindazole | Methoxy group at 4-position | N/A | No halogen substituents |
This table illustrates how structural variations affect potency and specificity.
Applications in Research
The compound is not only studied for its anticancer properties but also has potential applications in:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
